3,4,5-Tribromothiophene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to achieve the tribromination of thiophene . The subsequent introduction of the carboxamide group can be achieved through amidation reactions using appropriate amines and coupling reagents .
Industrial Production Methods: While specific industrial production methods for 3,4,5-Tribromothiophene-2-carboxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tribromothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives are typical reduction products.
Scientific Research Applications
3,4,5-Tribromothiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Tribromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,3,5-Tribromothiophene: Another brominated thiophene derivative with similar chemical properties.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: A functionalized thiophene derivative with different substituents.
Uniqueness: 3,4,5-Tribromothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C5H2Br3NOS |
---|---|
Molecular Weight |
363.85 g/mol |
IUPAC Name |
3,4,5-tribromothiophene-2-carboxamide |
InChI |
InChI=1S/C5H2Br3NOS/c6-1-2(7)4(8)11-3(1)5(9)10/h(H2,9,10) |
InChI Key |
UXGBOTUYMKWXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)C(=O)N)Br |
Origin of Product |
United States |
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